molecular formula C3H7N3O4 B561877 D,L-Alanosine-15N2 CAS No. 1219187-51-5

D,L-Alanosine-15N2

Katalognummer: B561877
CAS-Nummer: 1219187-51-5
Molekulargewicht: 151.092
InChI-Schlüssel: MLFKVJCWGUZWNV-MPOCSFTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D,L-Alanosine-15N2 is synthesized through the fermentation process of Streptomyces alanosinicus . The specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the available literature. the fermentation process typically involves culturing the bacterium under controlled conditions to produce the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation techniques, scaled up to meet production demands. The process would involve optimizing the growth conditions of Streptomyces alanosinicus, including temperature, pH, nutrient supply, and aeration, to maximize yield.

Analyse Chemischer Reaktionen

Key Reactions:

  • L-Dap Synthesis :
    The pathway begins with the condensation of O-phospho-L-serine and L-glutamate by pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA, forming N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid. This intermediate is deaminated by SbnB to generate L-2,3-diaminopropionic acid (L-Dap), a precursor to L-alanosine .
  • Nitrogen-15 Incorporation :
    The ala cluster encodes enzymes AlaI and AlaJ, which convert L-aspartic acid into nitrite (NO₂⁻). Feeding studies with ¹⁵N-labeled NO₂⁻ demonstrated that the distal nitrogen of the N-nitroso group in L-alanosine originates from this nitrite .
Isotope Source¹⁵N Incorporation (%)Key Enzyme(s) Involved
¹⁵NO₂⁻ (1 mM)~5%AlaI, AlaJ
¹⁵N-L-aspartic acid~10%AlaI, AlaJ
  • Nonribosomal Peptide Synthetase (NRPS) Activity :
    The adenylation domain AlaC selectively activates L-Dap, which is loaded onto the peptidyl carrier protein AlaL. This step is critical for subsequent N-nitrosation and assembly of the diazeniumdiolate group .

Inhibition of Glutamine Synthetase

D,L-Alanosine-15N₂ disrupts nitrogen metabolism by competitively inhibiting glutamine synthetase (GS), an enzyme essential for converting glutamate and ammonia into glutamine.

Mechanism:

  • Structural Mimicry : The compound’s similarity to L-alanine allows it to bind GS’s active site, blocking ammonia assimilation .
  • Metabolic Impact : Inhibition depletes cellular glutamine pools, impairing nucleotide synthesis and ammonia detoxification .
ParameterValue/Effect
IC₅₀ (GS Inhibition)Sub-micromolar range
Cellular ConsequenceArrest of nucleotide biosynthesis

Isotopic Labeling and Metabolic Studies

The ¹⁵N labeling in D,L-Alanosine-15N₂ enables precise tracking of nitrogen flux in biochemical pathways.

Stability and Degradation

D,L-Alanosine-15N₂ undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Degrades into 3-(hydroxylamino)-D,L-alanine and nitric oxide (NO) .
  • Alkaline Conditions : Forms unstable intermediates that further decompose into aldehydes and ammonia derivatives .

Synthetic and Analytical Considerations

  • Synthesis : Produced via microbial fermentation in Streptomyces strains, with isotopic labeling achieved by supplementing ¹⁵N-nitrite or ¹⁵N-aspartic acid .
  • Characterization : HR-LCMS/MS and whole-protein mass spectrometry are critical for verifying ¹⁵N incorporation and enzyme-bound intermediates .

Vergleich Mit ähnlichen Verbindungen

  • L-Alanosine
  • D-Alanosine
  • 3-(Hydroxynitrosoamino)-D,L-alanine

Comparison: D,L-Alanosine-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry . Compared to its non-labeled counterparts, this compound provides enhanced analytical capabilities, allowing for more precise studies of metabolic pathways and enzyme interactions.

Biologische Aktivität

D,L-Alanosine-15N2 is a diazeniumdiolate-containing amino acid primarily produced by the bacterium Streptomyces alanosinicus. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antibacterial effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique diazeniumdiolate structure that contributes to its bioactivity. The presence of nitrogen oxides in its structure allows it to participate in various biochemical pathways.

  • Inhibition of Purine Synthesis : D,L-Alanosine acts as a purine synthesis inhibitor, affecting cellular metabolism significantly. It has been shown to reduce oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cell lines, including HepG2 cells. This indicates a shift in metabolic processes that can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Impact on Glioblastoma : In studies involving glioblastoma multiforme (GBM), D,L-Alanosine demonstrated the ability to impair stemness characteristics in MTAP-deficient GBM cells. It reduced both the frequency of stem cells and their sphere-forming capacity, suggesting a potential therapeutic role in treating aggressive brain tumors .
  • Antibacterial Properties : The compound exhibits antibacterial activity, likely due to its ability to generate reactive nitrogen species that can disrupt bacterial cell function. This mechanism is linked to its diazeniumdiolate structure, which facilitates the release of nitric oxide .

Case Study 1: Purine Blockade in Cancer Cells

In a controlled study on GBM cell lines, D,L-Alanosine was administered at varying concentrations (0.25 µM and 0.5 µM). Results indicated:

  • A significant reduction in ATP production and maximal respiration.
  • Alterations in gene expression related to oxidative phosphorylation pathways.
  • Enhanced sensitivity to chemotherapeutic agents when combined with D,L-Alanosine treatment .

Case Study 2: Gene Cluster Analysis

Research on the biosynthetic gene cluster responsible for L-alanosine production revealed critical genes necessary for its synthesis:

  • Deletion of alaC, alaD, or alaI resulted in the complete loss of L-alanosine production.
  • Stable isotope feeding studies confirmed that L-aspartic acid serves as a precursor for NO2−, which is essential for the diazeniumdiolate formation .

Data Tables

Biological Activity Mechanism Cell Type Outcome
Inhibition of Purine SynthesisReduces OCR and ECARHepG2 CellsDecreased proliferation
Impairment of StemnessAlters gene expressionGBM CellsReduced stem cell frequency
Antibacterial ActivityGenerates reactive nitrogen speciesVarious BacteriaDisruption of bacterial function

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing D,L-Alanosine-15N2 with high isotopic purity?

  • Methodological Answer : The synthesis of 15N-labeled compounds typically involves isotopic incorporation during precursor synthesis. For alanosine analogs, methods such as reductive amination with 15NH4+ sources or enzymatic transamination using 15N-labeled substrates are viable. Crystallographic validation (e.g., X-ray diffraction for structural confirmation) and 15N-HMBC NMR spectroscopy are critical for verifying isotopic purity and positional labeling .

Q. How can researchers validate the structural integrity and isotopic labeling efficiency of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D 15N-HMBC NMR to map 15N incorporation sites. Crystallographic data (e.g., CIF files for labeled analogs) should be cross-referenced to resolve ambiguities in stereochemistry or isotopic distribution .

Q. What analytical protocols are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Isotope dilution mass spectrometry (IDMS) with a 15N-labeled internal standard ensures accuracy. Sample preparation should include protein precipitation (e.g., using cold methanol) followed by LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column to retain polar analytes .

Advanced Research Questions

Q. How should experimental designs be optimized to study this compound’s role in amino acid metabolism under isotopic steady-state conditions?

  • Methodological Answer : Employ pulse-chase labeling experiments in cell cultures or model organisms. Monitor 15N incorporation into downstream metabolites (e.g., urea cycle intermediates) via GC-MS or LC-HRMS. Ensure isotopic equilibrium by pre-treating systems with 15N-depleted media before introducing this compound .

Q. What strategies resolve contradictions in metabolic flux analysis (MFA) when using this compound as a tracer?

  • Methodological Answer : Discrepancies may arise from isotopic dilution or compartmentalized metabolism. Use computational flux-balance models (e.g., INCA software) to reconcile experimental data with network topology. Validate assumptions via parallel experiments with alternative tracers (e.g., 13C-glucose) .

Q. How can researchers mitigate isotopic scrambling during in vivo studies with this compound?

  • Methodological Answer : Scrambling occurs due to enzymatic promiscuity (e.g., transaminases). Use knock-out cell lines lacking specific enzymes (e.g., ALT1/ALT2) or employ competitive inhibitors of nitrogen-recycling pathways. Confirm minimal scrambling via 15N-NMR of excreted metabolites .

Q. What are the best practices for integrating this compound into multi-omics studies of nitrogen metabolism?

  • Methodological Answer : Combine metabolomics (tracking 15N-labeled intermediates) with proteomics (enzyme expression profiling) and transcriptomics (pathway regulation). Use bioinformatics tools like KEGG or MetaCyc to map isotopic enrichment patterns onto metabolic networks .

Q. Data Analysis and Reproducibility

Q. How should raw data from 15N-labeling experiments be processed to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR data principles: store raw spectra (NMR, MS), chromatograms, and crystallographic data in public repositories (e.g., Zenodo). Include metadata such as instrument parameters, calibration curves, and software versions. Reference these in supplementary materials .

Q. What statistical approaches are suitable for interpreting heterogeneous isotopic enrichment data?

  • Methodological Answer : Apply mixed-effects models to account for biological variability. Use principal component analysis (PCA) to identify outliers or batch effects. Normalize data to internal standards and report confidence intervals for enrichment ratios .

Q. Experimental Troubleshooting

Q. How to address low yield in this compound synthesis due to isotopic dilution?

  • Methodological Answer : Optimize reaction stoichiometry to ensure excess 15N precursors. Use anhydrous solvents to minimize hydrolysis. Monitor reaction progress via TLC or inline IR spectroscopy and quench reactions at peak product formation .

Q. Why might 15N-HMBC NMR spectra show unexpected couplings in this compound?

  • Methodological Answer : Residual 14N impurities or scalar couplings to adjacent protons may cause artifacts. Purify samples via ion-exchange chromatography and acquire spectra at higher magnetic fields (≥600 MHz) to enhance resolution .

Eigenschaften

IUPAC Name

(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLFUXWZJGETL-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)[15N+](=[15N]O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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